
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate is a chemical compound with the molecular formula C25H42N2O3SNa. It is known for its unique structure, which includes a benzimidazole ring substituted with a heptadecylmethyl group and a sulfonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate typically involves the reaction of benzimidazole with heptadecylmethyl chloride in the presence of a base, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the required purity levels for commercial use.
化学反応の分析
Types of Reactions
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzimidazole derivatives with reduced sulfonate groups.
Substitution: Formation of substituted benzimidazole compounds.
科学的研究の応用
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form ionic interactions with positively charged sites on proteins, while the benzimidazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate: Unique due to its specific substitution pattern and sulfonate group.
Sodium benzimidazolesulfonate: Lacks the heptadecylmethyl group, resulting in different chemical properties.
Heptadecylmethyl benzimidazole: Lacks the sulfonate group, affecting its solubility and reactivity.
Uniqueness
This compound stands out due to its combination of a long alkyl chain and a sulfonate group, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
特性
分子式 |
C42H77N2NaO3S |
|---|---|
分子量 |
713.1 g/mol |
IUPAC名 |
sodium;N-[(Z)-1-(cyclohexa-2,4-dien-1-ylmethylimino)tetratriacont-9-en-17-yl]-N-methylsulfamate |
InChI |
InChI=1S/C42H78N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-14-17-20-23-26-32-37-42(44(2)48(45,46)47)38-33-27-24-21-18-15-12-13-16-19-22-25-28-34-39-43-40-41-35-30-29-31-36-41;/h12,15,29-31,35,39,41-42H,3-11,13-14,16-28,32-34,36-38,40H2,1-2H3,(H,45,46,47);/q;+1/p-1/b15-12-,43-39?; |
InChIキー |
VHRCDXQIUACPIR-OEWMEFCVSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCC/C=C\CCCCCCCC=NCC1CC=CC=C1)N(C)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCC=CCCCCCCCC=NCC1CC=CC=C1)N(C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



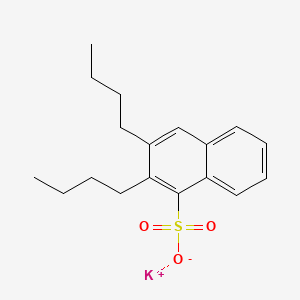
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
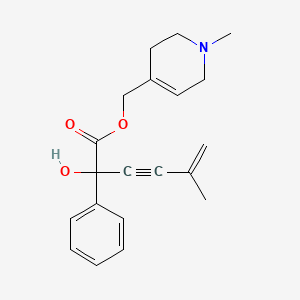
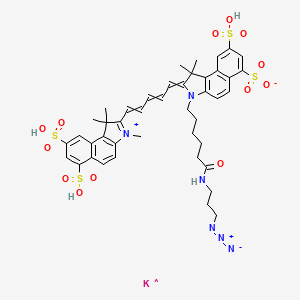
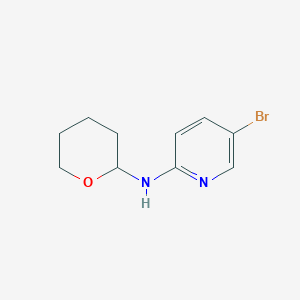
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)


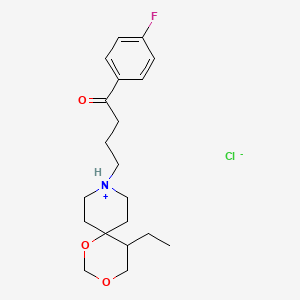
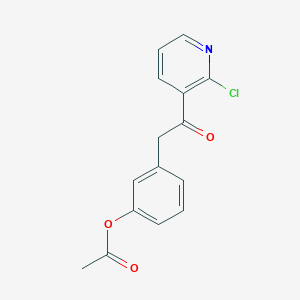

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)

